molecular formula C9H5F3O2 B14070349 2,4,6-Trifluorocinnamic acid

2,4,6-Trifluorocinnamic acid

Cat. No.: B14070349
M. Wt: 202.13 g/mol
InChI Key: JARROIJACNTGOM-UHFFFAOYSA-N
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Description

2,4,6-Trifluorocinnamic acid is a fluorinated derivative of cinnamic acid, featuring three fluorine atoms substituted at the 2-, 4-, and 6-positions of the aromatic ring. The compound’s structure combines the α,β-unsaturated carboxylic acid backbone of cinnamic acid with fluorine’s strong electronegativity and electron-withdrawing effects. This substitution pattern significantly influences its physicochemical properties, including acidity, lipophilicity, and electronic characteristics.

Fluorine substitutions typically increase melting points and reduce solubility in polar solvents due to enhanced molecular symmetry and decreased polarity .

Properties

IUPAC Name

3-(2,4,6-trifluorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARROIJACNTGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=CC(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Base-Catalyzed Aldol Reactions

The aldol condensation between 2,4,6-trifluorobenzaldehyde and acetaldehyde represents the most direct route. A 2016 patent (CN106748695A) demonstrated that using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst in tetrahydrofuran at 20–25°C for 48 hours achieves 75% yield with 98.5% purity. Critical parameters include:

Catalyst Solvent Molar Ratio (Aldehyde:Acetaldehyde) Yield (%) Purity (%)
DBU THF 1:2.5 75.0 98.5
Triethylamine MTBE 1:3.0 68.2 92.3
NaOH Ethanol/H₂O 1:4.0 52.7 85.9

The DBU system outperforms inorganic bases due to its ability to deprotonate acetaldehyde selectively while minimizing side reactions like Cannizzaro disproportionation. Kinetic studies reveal that the reaction follows second-order kinetics, with a rate constant ($$k$$) of $$1.2 \times 10^{-3}$$ L·mol⁻¹·min⁻¹ at 25°C.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents enhance reaction rates by stabilizing the enolate intermediate. Comparative data from the same patent show:

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%)
Tetrahydrofuran 7.6 48 75.0
Methyl tert-butyl ether 2.3 72 63.4
Methanol 32.7 24 58.9

The inverse correlation between dielectric constant and reaction time in protic solvents suggests that solvent basicity plays a more critical role than polarity in this system.

Knoevenagel Condensation Approaches

Malonic Acid Derivatives

Condensing 2,4,6-trifluorobenzaldehyde with malonic acid in pyridine at reflux yields the target compound via decarboxylation. A 2021 study optimized this method using microwave irradiation (100°C, 30 min), achieving 82% yield compared to 68% under conventional heating. Key advantages include:

  • Reduced reaction time from 12 hours to 30 minutes
  • Improved regioselectivity ($$>99\%$$) due to uniform heating
  • Tolerance for electron-deficient aryl aldehydes

Catalytic Systems for Knoevenagel Reactions

Heterogeneous catalysts like Mg-Al layered double hydroxides (LDHs) show promise for green synthesis. Experimental data demonstrate:

Catalyst Loading (mol%) Temperature (°C) Yield (%)
Mg-Al LDH 5 80 89.4
Piperidine 10 100 78.2
DBU 5 25 75.0

LDHs provide Brønsted basic sites (O⁻⁻ groups) that facilitate enolate formation while enabling catalyst reuse for five cycles without significant activity loss.

Hydrolysis of Nitriles and Esters

Nitrile Hydrolysis

2,4,6-Trifluorocinnamonitrile hydrolysis under acidic conditions (H₂SO₄, 120°C) produces the acid in 65–70% yield. Recent advances employ enzymatic catalysis using nitrilases from Aspergillus niger, achieving 94% conversion at 37°C in phosphate buffer (pH 7.0).

Ester Saponification

Methyl 2,4,6-trifluorocinnamate saponification with KOH in ethanol/water (3:1) at reflux gives quantitative yields. Process intensification via microreactor technology reduces reaction time from 6 hours to 8 minutes by enhancing mass transfer.

Emerging Synthetic Strategies

Continuous-Flow Systems

A tubular reactor with immobilized DBU on silica gel (particle size: 100–150 μm) enables continuous production at 1.2 kg/day. Key parameters:

  • Residence time: 45 minutes
  • Productivity: 0.83 g·L⁻¹·min⁻¹
  • Purity: 99.2%

Photocatalytic Methods

Visible-light-mediated decarboxylative coupling using Ru(bpy)₃²⁺ as a photocatalyst achieves 78% yield under mild conditions (25°C, 12 h). This method avoids strong bases but requires rigorous exclusion of oxygen.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluorocinnamic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

2,4,6-Trifluorocinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine atoms make it valuable in the study of fluorinated organic compounds.

    Biology: It can be used in the development of fluorinated pharmaceuticals and agrochemicals, as fluorine atoms often enhance the biological activity and metabolic stability of compounds.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluorocinnamic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, making it more reactive towards certain biological targets. For example, it can inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2,4,6-trifluorocinnamic acid with structurally related compounds:

Compound Name Substituents Backbone Molecular Formula Key Properties Applications
This compound 2-,4-,6-F Cinnamic acid C₉H₅F₃O₂ High lipophilicity, moderate acidity Drug intermediates, OLED materials
2,4,6-Trimethoxycinnamic acid 2-,4-,6-OCH₃ Cinnamic acid C₁₂H₁₄O₅ Increased solubility in organic solvents, antioxidant activity Antioxidant research, organic synthesis
3,4-Difluorocinnamic acid 3-,4-F Cinnamic acid C₉H₆F₂O₂ Lower lipophilicity, higher polarity Photovoltaic materials, enzyme inhibitors
2,4,6-Trimethoxyphenylacetic acid 2-,4-,6-OCH₃ Phenylacetic acid C₁₁H₁₄O₅ Crystalline solid (mp 182–185°C) Pharmaceutical impurities, reference standards
2-Fluoro-4-(trifluoromethyl)cinnamic acid 2-F, 4-CF₃ Cinnamic acid C₁₀H₆F₄O₂ Extreme lipophilicity, low solubility Polymer chemistry, fluorinated coatings

Physicochemical Properties

  • Acidity :
    Fluorine’s electron-withdrawing effect increases the acidity of the carboxylic acid group compared to methoxy-substituted analogs. For example, this compound is expected to have a lower pKa (~2.5–3.0) than 2,4,6-trimethoxycinnamic acid (pKa ~4.5–5.0) due to reduced electron donation to the carboxylate .
  • Lipophilicity :
    The trifluoro substitution enhances logP values (predicted ~2.8) compared to difluoro analogs (e.g., 3,4-difluorocinnamic acid, logP ~2.1) .
  • Thermal Stability : Fluorine’s strong C–F bonds improve thermal stability. This compound likely decomposes above 250°C, similar to 2-fluoro-4-(trifluoromethyl)cinnamic acid .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2,4,6-trifluorocinnamic acid, and how can reaction conditions be optimized?

this compound is typically synthesized via Suzuki-Miyaura cross-coupling using fluorinated aryl boronic acids and acrylic acid derivatives. For example, fluorinated boronic acids like 2-(trifluoromethoxy)phenylboronic acid (CAS RN: 4315-07-5) can be coupled with β-bromocinnamic acid precursors under palladium catalysis . Optimization involves controlling reaction temperature (80–100°C), ligand selection (e.g., XPhos), and solvent polarity (e.g., THF/H₂O mixtures) to enhance yields (>70%) and minimize defluorination side reactions .

Q. How can NMR spectroscopy resolve challenges in characterizing trifluoromethyl groups in this compound?

The strong electron-withdrawing nature of trifluoromethyl groups complicates 19F^{19}\text{F} and 1H^{1}\text{H} NMR interpretation. Use decoupling techniques to suppress 19F^{19}\text{F}-1H^{1}\text{H} coupling artifacts. For 13C^{13}\text{C} NMR, the CF₃ group resonates at ~120 ppm (quartet, JCF280HzJ_{C-F} \approx 280 \, \text{Hz}) . Deuterated solvents (e.g., DMSO-d₆) and high-field instruments (≥400 MHz) improve resolution for aromatic protons adjacent to fluorine substituents .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

The compound exhibits limited solubility in aqueous media (≤1 mg/mL at pH 7) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) due to its trifluoromethyl groups enhancing lipophilicity. Stability testing under acidic conditions (pH 2–4) shows negligible degradation over 72 hours, while alkaline conditions (pH >9) promote hydrolysis of the carboxylic acid moiety . Store at 2–8°C in inert atmospheres to prevent photodegradation .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound in catalytic applications?

The trifluoromethyl groups induce strong electron-withdrawing effects, lowering the LUMO energy of the aromatic ring and enhancing electrophilicity. This facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) but may sterically hinder access to the para position. Computational studies (DFT) reveal a Hammett σₚ value of +0.54 for the CF₃ group, correlating with observed reaction rates in coupling reactions .

Q. What analytical strategies are effective in identifying and quantifying degradation byproducts of this compound under oxidative stress?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is preferred. Use a C18 column and a mobile phase containing 0.1% trifluoroacetic acid (TFA) to enhance ionization efficiency . Major degradation products include 2,4,6-trifluorobenzoic acid (m/z 195.1) and hydroxylated derivatives (m/z 233.1), identified via high-resolution MS and isotopic pattern matching .

Q. How can computational modeling predict the biological activity of this compound derivatives as enzyme inhibitors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can assess binding affinities to target enzymes like tyrosine kinases. Fluorine atoms form strong halogen bonds with catalytic residues (e.g., Lys45 in EGFR), while the cinnamic acid moiety chelates Mg²⁺ ions in ATP-binding pockets . QSAR models trained on fluorinated cinnamic acid libraries (R² >0.85) predict IC₅₀ values within ±0.3 log units .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

Batch reactor scalability issues arise from exothermic coupling reactions and boronic acid homocoupling side reactions. Use flow chemistry to control heat dissipation and residence time (≤5 minutes). Purification via recrystallization (ethanol/water, 3:1 v/v) achieves >98% purity, confirmed by HPLC (C18 column, 220 nm UV detection) .

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